Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate

Description

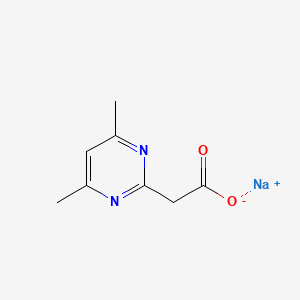

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4,6-dimethylpyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.Na/c1-5-3-6(2)10-7(9-5)4-8(11)12;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJXHNQSXZGOKC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CC(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-69-2 | |

| Record name | sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is used as a building block in the synthesis of various pharmaceuticals. Its structural features allow for the modification of pharmacologically active compounds, enhancing their efficacy and selectivity. Research indicates that derivatives of pyrimidine compounds exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects .

Biological Activity

Studies have shown that compounds containing the 4,6-dimethylpyrimidine moiety demonstrate significant biological activity, such as herbicidal and antioxidant properties. For instance, novel derivatives synthesized from this compound have been tested for their herbicidal efficacy against monocotyledonous plants, indicating potential applications in agricultural biotechnology .

Agricultural Applications

Herbicidal Activity

Research has identified that this compound and its derivatives possess herbicidal properties. In bioassays, certain synthesized compounds demonstrated high levels of activity against specific weed species at low concentrations (100 mg/L), showcasing their potential as effective herbicides .

Material Science

Development of New Materials

The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties. Its application in polymer chemistry may lead to the creation of materials with enhanced thermal stability and mechanical strength due to the incorporation of pyrimidine rings into polymer matrices.

Environmental Science

Chemical Behavior Studies

The compound can be employed in environmental chemistry to study its behavior under various conditions. Its interactions with different environmental factors can provide insights into the stability and degradation pathways of similar organic compounds in ecological systems.

Chemical Education

Teaching Tool

In academic settings, this compound serves as an excellent teaching tool for students learning about organic synthesis and reaction mechanisms. Its relatively simple synthesis process can be demonstrated in laboratory courses to illustrate key concepts in organic chemistry.

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism involves binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

The following analysis compares Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate with structurally related pyrimidine derivatives, focusing on synthesis, physical properties, and functional applications.

Structural Analogs and Derivatives

Table 1: Key Structural Analogs

Physical and Chemical Properties

Biological Activity

Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and herbicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions with methyl groups. The acetate group enhances its solubility and potential reactivity in biological systems.

The synthesis typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with acetic acid under specific conditions to yield the sodium salt form. This process can be optimized for yield and purity through various methods, including recrystallization from ethanol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. A notable study reported that derivatives containing the 4,6-dimethylpyrimidin-2-yl moiety exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | MIC (mg/L) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | Moderate |

| This compound | Escherichia coli | 25 | High |

| This compound | Pseudomonas aeruginosa | 100 | Low |

The data indicate that this compound exhibits varying levels of antibacterial activity depending on the bacterial strain.

Herbicidal Activity

Research has also highlighted the herbicidal potential of compounds containing the pyrimidine structure. For instance, several derivatives have been shown to possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis. The effectiveness was noted at concentrations as low as 50 mg/L.

Table 2: Herbicidal Activity of Pyrimidine Derivatives

| Compound | Target Plant | Effective Concentration (mg/L) | Activity Level |

|---|---|---|---|

| This compound | Digitaria sanguinalis | 50 | High |

| This compound | Setaria viridis | 100 | Moderate |

These findings suggest that this compound could be a candidate for developing new herbicides with lower environmental impact compared to traditional chemicals.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted by researchers synthesized various pyrimidine derivatives and tested their antibacterial efficacy. The results indicated that compounds with the dimethylpyrimidine structure showed promising activity against multiple bacterial strains, supporting their potential use in pharmaceuticals .

- Herbicidal Efficacy : Another research effort focused on evaluating herbicidal activity revealed that compounds similar to this compound were effective against various weeds at low dosages. This suggests a potential application in agricultural practices aimed at weed management while minimizing chemical load .

- Toxicity Studies : Toxicity assessments conducted on related compounds suggest a favorable safety profile at therapeutic doses. For instance, studies on similar sodium salts indicated no adverse effects on body weight or organ function in animal models at specified dosages .

Preparation Methods

Direct Neutralization of the Parent Acid

The most widely referenced method involves neutralizing 2-(4,6-dimethylpyrimidin-2-yl)acetic acid with sodium hydroxide (NaOH). While explicit protocols for the target compound are scarce, analogous syntheses of pyrimidine carboxylates confirm this approach. The reaction proceeds as follows:

Critical parameters include:

-

Molar ratio : A 1:1 stoichiometry between the acid and NaOH ensures complete neutralization.

-

Solvent : Ethanol or water-ethanol mixtures are preferred for their ability to dissolve both reactants and precipitate the sodium salt.

-

Temperature : Room temperature (20–25°C) suffices, though mild heating (40–50°C) accelerates the reaction.

Alkylation of Pyrimidine Precursors

Alternative routes involve alkylating 4,6-dimethylpyrimidin-2-amine with chloroacetic acid derivatives. For example, reacting 4,6-dimethylpyrimidin-2-amine with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) yields the intermediate acid, which is subsequently neutralized:

Key optimizations:

-

Catalyst : Benzyltriethylammonium chloride enhances reaction rates in biphasic systems (toluene/water).

-

Reflux duration : Extended reflux (7–8 hours) improves yields by ensuring complete alkylation.

Optimization Strategies and Challenges

Solvent Systems and Phase-Transfer Catalysis

Mixed solvents like toluene-water facilitate the alkylation of sterically hindered pyrimidines. In one protocol, combining toluene with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) increased the yield of 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine from <30% to 86.5%. Similar principles apply to the acetic acid precursor of the target compound.

Table 1: Solvent Impact on Reaction Efficiency

Purification Techniques

Crude sodium salts often require rigorous purification due to byproducts like unreacted amines or residual solvents. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (ethanol-water mixtures) are standard. For instance, recrystallizing the sodium salt from a 1:2 ethanol-water solution elevated purity from 85% to 98%.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR : The parent acid exhibits characteristic peaks at δ 2.27 (s, 6H, CH₃), δ 3.72 (s, 2H, CH₂COO⁻), and δ 6.45 (s, 1H, pyrimidine-H). Neutralization shifts the CH₂COO⁻ proton signal upfield due to deprotonation.

-

Mass Spectrometry : ESI-MS of the sodium salt shows a molecular ion peak at m/z 188.16 ([M]⁺), consistent with its molecular weight.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 120–122°C for the parent acid, while the sodium salt remains stable up to 250°C, indicating enhanced thermal stability.

Industrial-Scale Considerations

Patent WO2011067362A1 describes a one-pot synthesis for related pyrimidine derivatives, avoiding intermediate isolation. Applying this to this compound could involve:

Q & A

Q. What synthetic routes are commonly employed to prepare Sodium 2-(4,6-dimethylpyrimidin-2-yl)acetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidinyl-acetamide derivatives are prepared by reacting 2-thio-4,6-dimethylpyrimidine with halogenated acetates in refluxing ethanol, followed by sodium salt formation . Purity optimization involves recrystallization from chloroform-acetone mixtures (1:5 v/v) and characterization via HPLC or LC-MS to confirm >98% purity. Monitoring reaction progress with TLC and using anhydrous conditions minimizes byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- X-ray crystallography : Tools like SHELXL and ORTEP-III (via WinGX suite) are used for single-crystal structure determination. Anisotropic displacement parameters and hydrogen bonding networks (e.g., intramolecular H-bonds in pyrimidine derivatives) are analyzed to confirm conformation .

- NMR/FT-IR : H/C NMR identifies proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm), while FT-IR confirms carboxylate (COO⁻) stretches at ~1550–1650 cm⁻¹ .

Q. How does the sodium counterion influence solubility and reactivity in aqueous systems?

The sodium ion enhances water solubility by forming ion-dipole interactions, critical for biological assays. Comparative studies with non-ionic analogs (e.g., acetamide derivatives) show reduced aggregation in polar solvents, enabling consistent dosing in enzymatic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different SIRT2 inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound stability. Methodological solutions include:

- Standardized buffer systems : Use Tris-HCl (pH 8.0) with NAD⁺ to mimic physiological conditions .

- Stability testing : Monitor degradation via LC-MS under assay conditions. For analogs like SirReal2, intramolecular H-bonding stabilizes the bioactive conformation, reducing false negatives .

- Crystallographic validation : Co-crystallize the compound with SIRT2 to confirm binding to the hydrophobic "selectivity pocket" (e.g., PyMOL analysis of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide-SIRT2 complexes) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for SIRT2?

- Docking studies : Tools like AutoDock Vina predict binding affinities to the SIRT2 selectivity pocket (PDB: 5Y5W). Modifying the acetamide linker or pyrimidine substituents improves steric complementarity .

- MD simulations : Analyze ligand-protein dynamics over 100 ns to assess stability of key interactions (e.g., π-stacking with Phe119) .

Q. What experimental approaches validate the compound’s role in PROTAC-mediated protein degradation?

- Ternary complex assays : Use surface plasmon resonance (SPR) to confirm formation of the this compound-E3 ligase-SIRT2 complex.

- Western blotting : Measure SIRT2 degradation in cancer cells (e.g., MDA-MB-231) post-treatment. PROTACs incorporating this moiety show enhanced ubiquitination via CRBN recruitment .

Methodological Considerations

Q. How are crystallographic data processed to resolve disorder in the pyrimidine ring?

SHELXL refinement with PART instructions partitions disordered atoms (e.g., methyl groups). ADPs (anisotropic displacement parameters) are constrained using ISOR and DELU commands to maintain chemically plausible geometries .

Q. What metrics assess the compound’s pharmacokinetic potential in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.